3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one
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Overview
Description
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often utilize automated systems to handle the reagents and monitor the reaction progress.
Chemical Reactions Analysis
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the benzene ring.
Scientific Research Applications
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound serves as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one can be compared with other trifluoromethylbenzenes, such as:
4-(Trifluoromethyl)phenylacetic acid: This compound has similar structural features but differs in its functional group, which affects its chemical reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: This compound is used in cross-coupling reactions and has applications in materials science and pharmaceuticals.
4-(Trifluoromethyl)phenol: Known for its use in the synthesis of various organic compounds, this compound has distinct chemical properties due to the presence of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
922501-79-9 |
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Molecular Formula |
C17H15F3O |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C17H15F3O/c1-12(21)16(14-5-3-2-4-6-14)11-13-7-9-15(10-8-13)17(18,19)20/h2-10,16H,11H2,1H3 |
InChI Key |
RBKBBJXVRPXSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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